![molecular formula C8H12ClF5O2S B14007742 Pentane, 5-[(3-chloropropyl)sulfonyl]-1,1,1,2,2-pentafluoro-](/img/structure/B14007742.png)
Pentane, 5-[(3-chloropropyl)sulfonyl]-1,1,1,2,2-pentafluoro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-((3-Chloropropyl)sulfonyl)-1,1,1,2,2-pentafluoropentane is a chemical compound characterized by the presence of a chloropropyl group, a sulfonyl group, and a pentafluoropentane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-((3-chloropropyl)sulfonyl)-1,1,1,2,2-pentafluoropentane typically involves the reaction of 3-chloropropanesulfonyl chloride with a pentafluoropentane derivative. The reaction conditions often require the use of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at low temperatures to control the reactivity of the intermediates.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as distillation and recrystallization, is essential to obtain the compound in high purity. Additionally, the handling of chlorinated and fluorinated intermediates requires specialized equipment to ensure safety and environmental compliance.
Analyse Chemischer Reaktionen
Types of Reactions
5-((3-Chloropropyl)sulfonyl)-1,1,1,2,2-pentafluoropentane undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloropropyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The sulfonyl group can be further oxidized to form sulfonic acids or sulfonates.
Reduction: The compound can be reduced to form sulfides or thiols under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, and sodium alkoxide are commonly used. The reactions are typically carried out in polar aprotic solvents at moderate temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide, potassium permanganate, and peracids are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are employed under controlled conditions.
Major Products
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Oxidation: Products include sulfonic acids and sulfonates.
Reduction: Products include sulfides and thiols.
Wissenschaftliche Forschungsanwendungen
5-((3-Chloropropyl)sulfonyl)-1,1,1,2,2-pentafluoropentane has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of advanced materials, such as fluorinated polymers and surfactants.
Biological Studies: It is employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Industrial Chemistry: The compound is utilized in the production of specialty chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of 5-((3-chloropropyl)sulfonyl)-1,1,1,2,2-pentafluoropentane involves its reactivity towards nucleophiles and electrophiles. The chloropropyl group acts as an electrophilic site, making it susceptible to nucleophilic attack. The sulfonyl group can participate in redox reactions, influencing the compound’s reactivity and stability. The pentafluoropentane backbone provides unique electronic properties, enhancing the compound’s overall reactivity and selectivity in various chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Chloropropanesulfonyl Chloride: A precursor in the synthesis of 5-((3-chloropropyl)sulfonyl)-1,1,1,2,2-pentafluoropentane, used in similar nucleophilic substitution reactions.
Pentafluoropropanesulfonyl Chloride: Another fluorinated sulfonyl chloride with comparable reactivity but different structural properties.
Trifluoromethanesulfonyl Chloride: A widely used sulfonyl chloride with higher reactivity due to the presence of trifluoromethyl groups.
Uniqueness
5-((3-Chloropropyl)sulfonyl)-1,1,1,2,2-pentafluoropentane is unique due to its combination of a chloropropyl group and a highly fluorinated backbone. This structure imparts distinct electronic and steric properties, making it valuable in specific synthetic applications where high reactivity and selectivity are required.
Eigenschaften
Molekularformel |
C8H12ClF5O2S |
|---|---|
Molekulargewicht |
302.69 g/mol |
IUPAC-Name |
5-(3-chloropropylsulfonyl)-1,1,1,2,2-pentafluoropentane |
InChI |
InChI=1S/C8H12ClF5O2S/c9-4-2-6-17(15,16)5-1-3-7(10,11)8(12,13)14/h1-6H2 |
InChI-Schlüssel |
BGZKMPPWVGFWJP-UHFFFAOYSA-N |
Kanonische SMILES |
C(CC(C(F)(F)F)(F)F)CS(=O)(=O)CCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


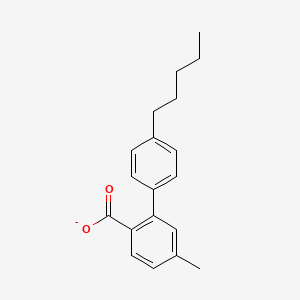
![N-[(Z)-pyridin-4-ylmethylideneamino]pyridin-2-amine](/img/structure/B14007664.png)
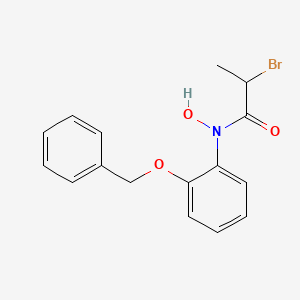
![9-[(4-methoxyphenyl)methyl]-3H-purine-6-thione](/img/structure/B14007683.png)
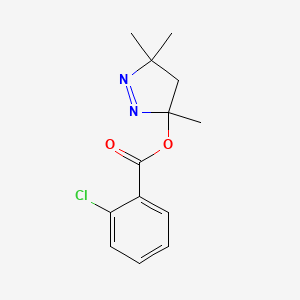


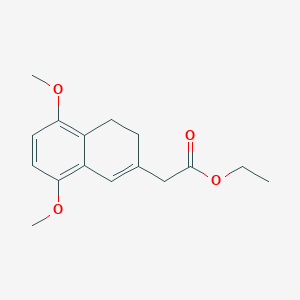
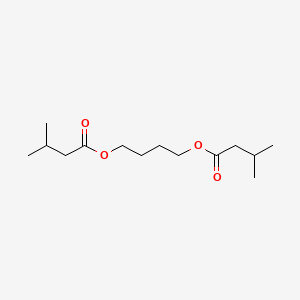

![Ethyl 2-[[4-[(2,4-diaminopteridin-6-YL)methyl-methyl-amino]benzoyl]amino]-4-diethoxyphosphoryl-butanoate](/img/structure/B14007735.png)
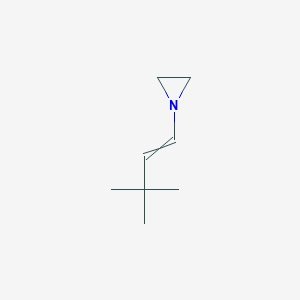
![Methyl 4-{bis[2-(dimethylamino)ethyl]amino}-4-oxobutanoate](/img/structure/B14007755.png)
![Tert-butyl 2,2-difluoro-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B14007756.png)
